molecular formula C9H4ClNO4 B14365218 5-Nitro-1-benzofuran-2-carbonyl chloride CAS No. 90036-16-1

5-Nitro-1-benzofuran-2-carbonyl chloride

Cat. No.: B14365218
CAS No.: 90036-16-1
M. Wt: 225.58 g/mol
InChI Key: WZJULBMGZJTSSC-UHFFFAOYSA-N
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Description

5-Nitro-1-benzofuran-2-carbonyl chloride is a chemical compound with the molecular formula C9H4ClNO4 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1-benzofuran-2-carbonyl chloride typically involves the nitration of 1-benzofuran-2-carbonyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1-benzofuran-2-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of substituted benzofuran derivatives.

    Reduction: Formation of 5-amino-1-benzofuran-2-carbonyl chloride.

    Oxidation: Formation of various oxidized benzofuran derivatives.

Scientific Research Applications

5-Nitro-1-benzofuran-2-carbonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting bacterial and viral infections.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 5-Nitro-1-benzofuran-2-carbonyl chloride involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and disrupt cellular pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-2-benzofuran-1-carboxylic acid
  • 5-Nitro-1-benzofuran-2-amine
  • 5-Nitro-1-benzofuran-2-methanol

Uniqueness

5-Nitro-1-benzofuran-2-carbonyl chloride is unique due to its specific functional groups, which confer distinct reactivity and biological properties. Compared to similar compounds, it offers a unique combination of chemical stability and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

90036-16-1

Molecular Formula

C9H4ClNO4

Molecular Weight

225.58 g/mol

IUPAC Name

5-nitro-1-benzofuran-2-carbonyl chloride

InChI

InChI=1S/C9H4ClNO4/c10-9(12)8-4-5-3-6(11(13)14)1-2-7(5)15-8/h1-4H

InChI Key

WZJULBMGZJTSSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C(=O)Cl

Origin of Product

United States

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